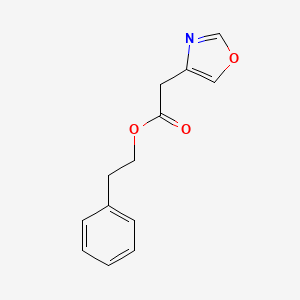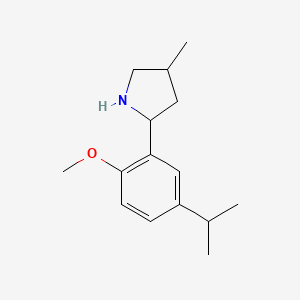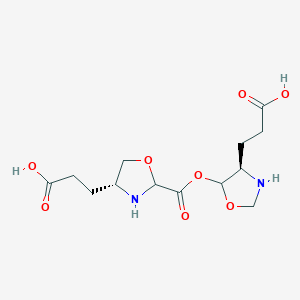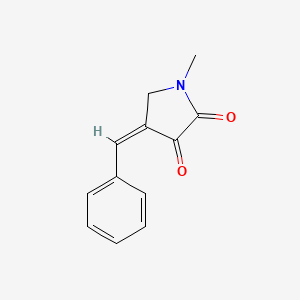
4-Benzylidene-1-methylpyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-1-methylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring with a benzylidene group at the 4-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-methylpyrrolidine-2,3-dione typically involves the reaction of benzaldehyde with 1-methylpyrrolidine-2,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the benzylidene group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylidene-1-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of 4-benzyl-1-methylpyrrolidine-2,3-dione.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-1-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzylidene-1-phenylpyrrolidine-2,3-dione
- 4-Benzylidene-1-ethylpyrrolidine-2,3-dione
- 4-Benzylidene-1-propylpyrrolidine-2,3-dione
Uniqueness
4-Benzylidene-1-methylpyrrolidine-2,3-dione is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(4Z)-4-benzylidene-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-13-8-10(11(14)12(13)15)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7- |
InChI-Schlüssel |
QWYZWDBCVOJYMH-YFHOEESVSA-N |
Isomerische SMILES |
CN1C/C(=C/C2=CC=CC=C2)/C(=O)C1=O |
Kanonische SMILES |
CN1CC(=CC2=CC=CC=C2)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
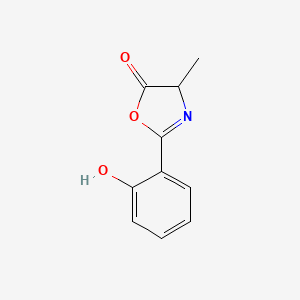

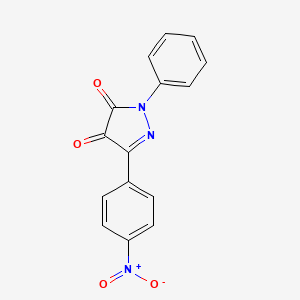
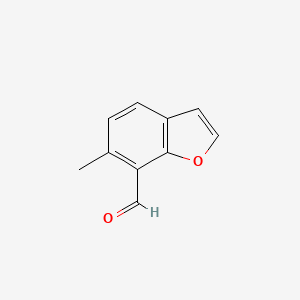
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)


